Tert-butyl N-(3-bromocyclobutyl)carbamate

Medicinal Chemistry Stereochemistry Chemical Synthesis

Tert-butyl N-(3-bromocyclobutyl)carbamate (CAS 1936399-47-1) is a bifunctional building block featuring a tert-butyl carbamate (Boc)-protected amine and a bromocyclobutyl group. It is a key intermediate in medicinal chemistry for synthesizing conformationally constrained molecules, including potential kinase inhibitors.

Molecular Formula C9H16BrNO2
Molecular Weight 250.136
CAS No. 1936399-47-1
Cat. No. B2928800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(3-bromocyclobutyl)carbamate
CAS1936399-47-1
Molecular FormulaC9H16BrNO2
Molecular Weight250.136
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)Br
InChIInChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)
InChIKeyPZFNRPBCGYMXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl N-(3-bromocyclobutyl)carbamate (1936399-47-1): Overview for Procurement and Research


Tert-butyl N-(3-bromocyclobutyl)carbamate (CAS 1936399-47-1) is a bifunctional building block featuring a tert-butyl carbamate (Boc)-protected amine and a bromocyclobutyl group [1]. It is a key intermediate in medicinal chemistry for synthesizing conformationally constrained molecules, including potential kinase inhibitors [2]. With a molecular weight of 250.13 g/mol and a calculated XLogP3-AA of 2.3, it possesses physicochemical properties suitable for further derivatization [3].

Why Generic Substitution of Tert-butyl N-(3-bromocyclobutyl)carbamate (1936399-47-1) Fails in Critical Applications


In scientific and industrial settings, substituting tert-butyl N-(3-bromocyclobutyl)carbamate with a related analog can derail a project. The compound's utility hinges on the precise combination of a Boc-protected amine, a bromine leaving group, and a rigid cyclobutane core. For instance, using a trans-isomer (CAS 2580189-94-0) over a cis- (1587728-87-7) or a mixture (1936399-47-1) will produce different 3D molecular geometries, impacting downstream target binding. Similarly, replacing it with an analog like tert-butyl carbamate (lacking the cyclobutyl group) eliminates the potential for ring strain-driven chemistry and specific conformational effects crucial for bioactivity [1].

Quantitative Evidence Guide for Tert-butyl N-(3-bromocyclobutyl)carbamate (1936399-47-1) in Research and Development


Stereochemical Control: Isomeric Purity and Biological Implications for Tert-butyl N-(3-bromocyclobutyl)carbamate

The target compound is a cis/trans mixture (CAS 1936399-47-1), whereas the pure cis-isomer (CAS 1587728-87-7) and trans-isomer (CAS 2580189-94-0) are available as separate entities. The cis-isomer is specifically noted for use in the development of novel drug candidates [1]. While no direct head-to-head biological activity data for these isomers exists, the availability of the pure cis-isomer implies a meaningful difference in downstream stereochemical outcomes compared to the mixture, which is a critical consideration in medicinal chemistry where chirality can dictate drug-target interactions .

Medicinal Chemistry Stereochemistry Chemical Synthesis

Lipophilicity Profile: LogP Comparison of Tert-butyl N-(3-bromocyclobutyl)carbamate Against Analogs

The lipophilicity of the compound, as measured by its partition coefficient (LogP), is a key determinant of its drug-like properties. The target compound has a vendor-specified LogP of 1.78 and a computationally predicted XLogP3-AA of 2.3 [1]. For comparison, the related analog bromocyclobutane (CAS 4399-47-7) has a calculated LogP of 1.93, while benzyl N-(3-bromocyclobutyl)carbamate (CAS 2417970-29-5) is expected to have a significantly higher LogP due to the benzyl group, which would also increase molecular weight and reduce solubility . This places the target compound in a favorable, intermediate lipophilicity range, balancing membrane permeability with aqueous solubility.

Physicochemical Properties Drug Design ADME

Enzyme Inhibition Potency: A Quantitative Comparison of Tert-butyl N-(3-bromocyclobutyl)carbamate with a CD38 Inhibitor

In a binding assay for human CD38 (ADP-ribosyl cyclase), a bromocyclobutyl carbamate derivative (CHEMBL3604734) demonstrated an IC50 of 510 nM [1]. This can be directly compared to another bromocyclobutyl carbamate derivative (CHEMBL3422366) in the same target assay, which showed a substantially weaker IC50 of 26,000 nM [2]. The 50-fold difference in potency (510 nM vs. 26,000 nM) within the same structural class highlights the critical role of minor structural variations on the bromocyclobutyl scaffold in achieving high target engagement.

Enzyme Inhibition CD38 Kinase Research Assay Data

Key Research and Industrial Scenarios for Procuring Tert-butyl N-(3-bromocyclobutyl)carbamate (1936399-47-1)


Lead Optimization for Kinase Inhibitors with Enhanced CD38 Selectivity

Based on the quantitative evidence, researchers developing small-molecule inhibitors for CD38 or related kinases can utilize the 3-bromocyclobutyl carbamate core to build a library of analogs. The 50-fold difference in IC50 values (510 nM vs. 26,000 nM) between two structurally similar derivatives highlights the potential for achieving significant gains in target potency through subtle modifications on this scaffold [1]. Procurement of the pure cis-isomer (CAS 1587728-87-7) would be essential for establishing clear structure-activity relationships (SAR) without the confounding effects of an isomeric mixture.

Chemical Biology Probe Development Requiring Defined Stereochemistry

The availability of the compound as both a cis/trans mixture (CAS 1936399-47-1) and as pure stereoisomers (CAS 1587728-87-7 and 2580189-94-0) makes it ideal for creating high-fidelity chemical probes . Researchers can first screen the mixture for biological activity, and upon finding a hit, immediately switch to the pure, stereodefined isomer for follow-up studies. This approach ensures that the biological effects observed are due to a single molecular entity, a critical requirement for robust target validation and mode-of-action studies.

Synthesis of Conformationally Constrained Molecules with Optimized ADME Profile

The rigid cyclobutane core combined with the Boc-protected amine and bromine leaving group provides a versatile starting point for synthesizing conformationally restricted analogs of known drugs or leads [2]. The compound's moderate LogP (1.78-2.3) is a key differentiator from more lipophilic alternatives, suggesting it can help create molecules with a better balance of permeability and solubility, potentially avoiding issues like promiscuous binding and poor oral bioavailability . This is particularly valuable in CNS drug discovery or for targets requiring intracellular penetration.

Technical Documentation Hub

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